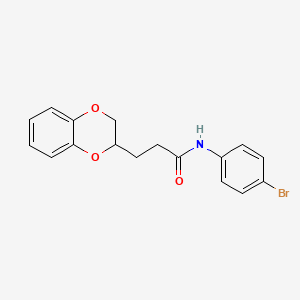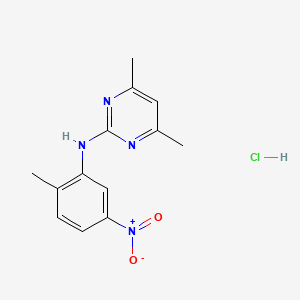![molecular formula C24H19N3O4S B4168386 2-(4-biphenylyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4168386.png)
2-(4-biphenylyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide
描述
2-(4-biphenylyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide, also known as BNTX, is a chemical compound that has been extensively studied for its potential use as a research tool in neuroscience. BNTX is a selective antagonist of the GABA-B receptor, a protein that is involved in the regulation of neurotransmitter release and neuronal excitability.
作用机制
2-(4-biphenylyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide acts as a competitive antagonist of the GABA-B receptor, binding to the same site as the endogenous ligand GABA. By blocking the receptor, 2-(4-biphenylyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide inhibits the inhibitory effects of GABA and leads to an increase in neurotransmitter release. This mechanism of action has been demonstrated in both in vitro and in vivo studies, and is thought to underlie the physiological and biochemical effects of 2-(4-biphenylyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide.
Biochemical and Physiological Effects:
The effects of 2-(4-biphenylyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide on neurotransmitter release and neuronal excitability depend on the specific brain region and cell type being studied. In general, 2-(4-biphenylyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide has been shown to increase the release of glutamate, dopamine, and noradrenaline in various brain regions, including the hippocampus, striatum, and prefrontal cortex. This increase in neurotransmitter release can lead to enhanced synaptic plasticity, improved learning and memory, and increased locomotor activity.
实验室实验的优点和局限性
One advantage of using 2-(4-biphenylyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide in lab experiments is its selectivity for the GABA-B receptor. This allows researchers to specifically target this receptor and investigate its role in different physiological and pathological conditions. However, one limitation of using 2-(4-biphenylyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is its relatively low potency compared to other GABA-B receptor antagonists. This can make it difficult to achieve complete inhibition of the receptor in some experimental conditions.
未来方向
There are several future directions for research on 2-(4-biphenylyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide and the GABA-B receptor. One area of interest is the role of the GABA-B receptor in the development and progression of neurological disorders such as epilepsy, Parkinson's disease, and addiction. Another area of research is the potential therapeutic applications of 2-(4-biphenylyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide and other GABA-B receptor antagonists in the treatment of these disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 2-(4-biphenylyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide on neurotransmitter release and neuronal excitability.
科学研究应用
2-(4-biphenylyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is primarily used as a research tool to study the role of GABA-B receptors in the central nervous system. It has been shown to selectively block the GABA-B receptor and inhibit the release of neurotransmitters such as glutamate, dopamine, and noradrenaline. This makes 2-(4-biphenylyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide a valuable tool for investigating the physiological and biochemical effects of GABA-B receptor activation in different regions of the brain.
属性
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S/c1-16(31-21-13-9-18(10-14-21)17-5-3-2-4-6-17)23(28)26-24-25-22(15-32-24)19-7-11-20(12-8-19)27(29)30/h2-16H,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIDWTNHHVCILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-6-(3,4-dimethoxyphenyl)-N-2-pyrimidinyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4168303.png)
![4',4',6',8'-tetramethyl-2,3,4,9-tetrahydro-4'H-spiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4168305.png)
![N-cyclopropyl-5-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4168307.png)
![2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4168316.png)
![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4168321.png)
![N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4168330.png)
![methyl N-{[1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4168333.png)
![4-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-3-nitrobenzaldehyde](/img/structure/B4168365.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4168371.png)
![2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4168379.png)
![2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4168380.png)


